molecular formula C24H21NO4S B2701687 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate CAS No. 618389-36-9

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

Cat. No.: B2701687
CAS No.: 618389-36-9
M. Wt: 419.5
InChI Key: LAYJWCYUKALPAL-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure and a cyclohexanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by the cyclization of the intermediate with a chromenone derivative under acidic or basic conditions. The final step involves esterification with cyclohexanecarboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., ethanol, dichloromethane). Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is unique due to its multi-functional structure, which combines the properties of benzothiazole, chromenone, and cyclohexanecarboxylate groups. This structural complexity allows for a wide range of chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a derivative of benzothiazole and chromone, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on current research findings.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Formation of Chromone Skeleton : The chromone structure is often synthesized through cyclization reactions involving phenolic compounds and α,β-unsaturated carbonyls.
  • Benzothiazole Incorporation : Benzothiazole moiety is introduced via nucleophilic substitutions or condensation reactions with appropriate thioketones or thioamides.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole and chromone exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Anticancer Activity

Several studies indicate that benzothiazole and chromone derivatives possess potent anticancer properties. For example:

  • Compounds exhibiting IC50 values in the low micromolar range against various cancer cell lines (e.g., MCF-7 for breast cancer) have been reported.
  • Mechanistic studies suggest that these compounds induce apoptosis in cancer cells through pathways involving caspase activation and PARP cleavage.
CompoundCell LineIC50 (µM)Mechanism
3aHeLa3.995Chk1 inhibition
7hMCF-7<5Apoptosis via caspase activation

Anti-inflammatory Activity

The anti-inflammatory potential of this compound class has also been explored. Studies suggest that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases.

Case Studies

  • In Vitro Studies : A study on 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one showed effective inhibition of the ATR kinase pathway in HeLa cells, indicating potential for cancer treatment.
  • Animal Models : In vivo studies using xenograft models have demonstrated reduced tumor growth in mice treated with benzothiazole derivatives compared to controls.

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] cyclohexanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-14-21(23-25-18-9-5-6-10-20(18)30-23)22(26)17-12-11-16(13-19(17)28-14)29-24(27)15-7-3-2-4-8-15/h5-6,9-13,15H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYJWCYUKALPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3CCCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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